molecular formula C19H23N3O5 B12748144 3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate CAS No. 86871-65-0

3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate

Cat. No.: B12748144
CAS No.: 86871-65-0
M. Wt: 373.4 g/mol
InChI Key: WYHFTVFSRRBFHB-WLHGVMLRSA-N
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Description

3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylpyrazole with pyrrolidine and ethoxy groups under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpyrazole: A simpler analog without the pyrrolidinoethoxy group.

    5-Pyrrolidinoethoxy-pyrazole: Lacks the phenyl group.

    Pyrazole maleate: A basic pyrazole structure with a maleate group.

Uniqueness

3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

86871-65-0

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-phenyl-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole

InChI

InChI=1S/C15H19N3O.C4H4O4/c1-2-6-13(7-3-1)14-12-15(17-16-14)19-11-10-18-8-4-5-9-18;5-3(6)1-2-4(7)8/h1-3,6-7,12H,4-5,8-11H2,(H,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

WYHFTVFSRRBFHB-WLHGVMLRSA-N

Isomeric SMILES

C1CCN(C1)CCOC2=NNC(=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCN(C1)CCOC2=NNC(=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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